Cas no 51615-88-4 (chloro(chlorocarbonyl)disulfanylmethanone)

chloro(chlorocarbonyl)disulfanylmethanone 化学的及び物理的性質
名前と識別子
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- chloro[(chlorocarbonyl)disulfanyl]methanone
- chloro(chlorocarbonyl)disulfanylmethanone
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chloro(chlorocarbonyl)disulfanylmethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01DWXE-500mg |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 500mg |
$2222.00 | 2024-04-30 | |
Enamine | EN300-1721819-10g |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 10g |
$9627.0 | 2023-09-20 | |
1PlusChem | 1P01DWXE-5g |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 5g |
$8086.00 | 2024-04-30 | |
Aaron | AR01DX5Q-100mg |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 100mg |
$1094.00 | 2023-12-14 | |
A2B Chem LLC | AX28018-500mg |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 500mg |
$1874.00 | 2024-04-19 | |
Enamine | EN300-1721819-5.0g |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 5.0g |
$6492.0 | 2023-07-10 | |
1PlusChem | 1P01DWXE-100mg |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 100mg |
$1023.00 | 2024-04-30 | |
Aaron | AR01DX5Q-10g |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 10g |
$13263.00 | 2023-12-14 | |
Aaron | AR01DX5Q-5g |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 5g |
$8952.00 | 2023-12-14 | |
A2B Chem LLC | AX28018-2.5g |
chloro[(chlorocarbonyl)disulfanyl]methanone |
51615-88-4 | 95% | 2.5g |
$4654.00 | 2024-04-19 |
chloro(chlorocarbonyl)disulfanylmethanone 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
chloro(chlorocarbonyl)disulfanylmethanoneに関する追加情報
Chloro(chlorocarbonyl)disulfanylmethanone (CAS No. 51615-88-4): A Comprehensive Overview
Chloro(chlorocarbonyl)disulfanylmethanone, a compound with the chemical formula C₄H₃Cl₃O₄S₂, is a significant molecule in the field of organic chemistry and pharmaceutical research. Its unique structure, characterized by the presence of both chloro and disulfanyl groups, makes it a versatile intermediate in synthetic chemistry. This compound, identified by the CAS number 51615-88-4, has garnered attention due to its potential applications in the development of novel pharmaceutical agents and agrochemicals.
The synthesis of chloro(chlorocarbonyl)disulfanylmethanone involves a series of well-defined chemical reactions that highlight its reactivity and functional diversity. The compound's molecular framework, featuring a central methanone group flanked by two sulfanyl groups and three chloro substituents, provides multiple sites for further functionalization. This structural complexity allows for the exploration of various chemical transformations, making it a valuable building block in medicinal chemistry.
In recent years, significant advancements have been made in understanding the role of sulfur-containing compounds in drug design. The disulfanyl moiety in chloro(chlorocarbonyl)disulfanylmethanone has been particularly studied for its ability to enhance the bioavailability and metabolic stability of therapeutic molecules. Research has demonstrated that incorporating disulfanyl groups can improve the binding affinity of drug candidates to their target proteins, thereby increasing their efficacy.
The chloro substituents on the methanone backbone contribute to the compound's reactivity, enabling it to participate in various nucleophilic substitution reactions. These reactions are crucial for constructing more complex molecular architectures, which are often required in the synthesis of biologically active compounds. The combination of chloro and disulfanyl groups makes chloro(chlorocarbonyl)disulfanylmethanone a powerful tool for chemists working on drug discovery and development.
One of the most intriguing aspects of chloro(chlorocarbonyl)disulfanylmethanone is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in numerous biological processes, including inflammation and cancer progression. By designing molecules that specifically inhibit these enzymes, researchers aim to develop new treatments for various diseases. The structural features of chloro(chlorocarbonyl)disulfanylmethanone make it an ideal candidate for such applications.
Recent studies have also explored the use of chloro(chlorocarbonyl)disulfanylmethanone in the development of agrochemicals. The compound's ability to act as a precursor for more complex molecules has been leveraged to create novel pesticides and herbicides. These agrochemicals are designed to be more effective against pests while minimizing environmental impact. The versatility of chloro(chlorocarbonyl)disulfanylmethanone in this context underscores its importance beyond pharmaceutical applications.
The chemical properties of chloro(chlorocarbonyl)disulfanylmethanone have also been investigated for their potential use in materials science. Researchers have found that this compound can be incorporated into polymers to enhance their thermal stability and mechanical strength. Such modifications are crucial for developing advanced materials that can withstand harsh conditions, making them suitable for industrial applications.
In conclusion, chloro(chlorocarbonyl)disulfanylmethanone (CAS No. 51615-88-4) is a multifaceted compound with significant potential in various fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The ongoing research into this compound highlights its importance as a tool for innovation in chemistry and related disciplines.
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